molecular formula C15H23NO2 B267172 4-butoxy-N-(sec-butyl)benzamide

4-butoxy-N-(sec-butyl)benzamide

Cat. No.: B267172
M. Wt: 249.35 g/mol
InChI Key: DPUCHBALQUVVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-N-(sec-butyl)benzamide is a benzamide derivative characterized by a butoxy substituent at the para-position of the benzene ring and a secondary butyl (sec-butyl) group attached to the amide nitrogen. The sec-butyl group may influence pharmacokinetic properties, such as lipophilicity and metabolic stability, compared to other N-substituted benzamides .

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-butan-2-yl-4-butoxybenzamide

InChI

InChI=1S/C15H23NO2/c1-4-6-11-18-14-9-7-13(8-10-14)15(17)16-12(3)5-2/h7-10,12H,4-6,11H2,1-3H3,(H,16,17)

InChI Key

DPUCHBALQUVVRK-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(C)CC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(C)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The pharmacological and physicochemical properties of 4-butoxy-N-(sec-butyl)benzamide can be contextualized by comparing it to related compounds (Table 1).

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Substituents on Benzamide Target/Activity EC50/potency Key Findings References
This compound N-sec-butyl, 4-butoxy Not explicitly reported Structural similarity to mGluR5 PAMs and FPR2 agonists
Quin-C1 N-(2-(4-methoxyphenyl)-quinazolinyl) FPR2 agonist Activates FPR2 at nM levels Induces chemotaxis, calcium mobilization in neutrophils
VU0357121 N-(2,4-difluorophenyl) mGluR5 PAM (non-MPEP site) EC50: 33 nM–1.3 μM Enhances cognition in preclinical models
VU0040237 N-(2-fluorophenyl) mGluR5 PAM (distinct allosteric site) Binds to a novel site on mGluR5
4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide N-(2-thiophenylethyl) Not reported Higher lipophilicity (logP: 4.01)

Structural and Functional Differences

  • In contrast, the thiophenylethyl group in 4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide increases aromaticity and polar surface area, which may reduce CNS bioavailability . Fluorophenyl-substituted analogs (e.g., VU0357121, VU0040237) exhibit enhanced potency at mGluR5 due to halogen bonding and π-stacking interactions with receptor subpockets .
  • Pharmacological Targets :

    • FPR2 Agonists : Quin-C1, a quinazoline-benzamide hybrid, activates FPR2 with high selectivity, promoting neutrophil chemotaxis and calcium signaling . The absence of a quinazoline moiety in this compound suggests divergent target engagement.
    • mGluR5 PAMs : VU0357121 and related compounds potentiate mGluR5 via allosteric sites distinct from the MPEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) binding pocket, enabling pro-cognitive effects without interfering with orthosteric ligands .

Therapeutic Potential

  • CNS Disorders : Fluorophenyl-substituted benzamides (e.g., VU0357121) reverse cognitive deficits in schizophrenia models by enhancing synaptic plasticity . The sec-butyl analog’s ability to modulate similar pathways remains unexplored.
  • Inflammatory Diseases : Quin-C1’s FPR2 activation suggests utility in vascular injury imaging , whereas this compound’s lack of a quinazoline scaffold may limit FPR2 affinity.

Notes and Limitations

Data Gaps: Pharmacokinetic profiles (e.g., bioavailability, half-life) of this compound are unreported, unlike VU0357121, which has known CNS penetration .

Target Specificity : The sec-butyl group may confer selectivity for undiscovered targets, warranting high-throughput screening.

Therapeutic Implications : Structural modifications (e.g., fluorination, heterocyclic appendages) in analogs highlight the benzamide scaffold’s versatility for tailored drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.